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Introduction

The C-C chemokine receptor 4 (CCR4) is a class A G protein-coupled receptor (GPCR) that
plays a pivotal role in mediating the trafficking of specific leukocyte subsets, including T helper
2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[1] Its involvement in various
physiological and pathological processes, such as immune responses, inflammation, and
cancer, has made it an attractive target for therapeutic intervention.[1][2] This technical guide
provides a comprehensive overview of the structural analysis of CCR4, detailing its ligands,
signaling pathways, and the experimental and computational methodologies employed to
elucidate its structure and function.

CCRA4: Structural Characteristics

As of late 2025, a high-resolution experimental structure of the full-length human CCR4
receptor has not been determined by X-ray crystallography or cryo-electron microscopy (cryo-
EM). This absence of a definitive three-dimensional structure necessitates the use of
computational modeling techniques to gain structural insights.
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Homology Modeling and AlphaFold

To overcome the lack of an experimental structure, researchers have relied on homology
modeling and, more recently, advanced machine learning-based approaches like AlphaFold.

o Homology Modeling: This technique involves building a 3D model of CCR4 based on the
experimentally determined structures of related chemokine receptors, such as CCR2, CCR5,
CCRY7, and CCR9. The sequence identity between CCR4 and these templates ranges from
30% to 46%.[3]

e AlphaFold: The AlphaFold2 protein structure database provides a predicted model of human
CCR4 (AF-AONO0Q1-F1), which serves as a valuable resource for structural analysis and
drug design efforts.[3] While these models are highly accurate, they represent a single
conformational state and may not fully capture the dynamic nature of the receptor.[4]

These computational models are crucial for identifying potential ligand binding sites,
understanding the structural basis of ligand recognition, and guiding site-directed mutagenesis
studies to validate these predictions.

Ligands of CCR4

CCR4 is primarily activated by two endogenous chemokine ligands: CCL17 (also known as
TARC) and CCL22 (also known as MDC).[1] Additionally, CCL2 has been suggested to act as a
non-selective ligand.[2]

Binding Affinities and Differential Effects

While both CCL17 and CCL22 bind to the same orthosteric site on CCR4, they exhibit different
binding affinities and induce distinct functional responses, a phenomenon known as biased
agonism.[3][5] CCL22 is generally considered the more potent ligand.
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. Binding Affinity Cell TypelAssay
Ligand o Reference
(IC50/pIC50/K_d) Condition

pEC50: 7.98 + 0.23
CCL17 (TARC) o HUT78 cells
(Internalization)

IC50: ~3-fold higher
CEM-4 cells and

than CCL22
) CCR4-L1.2
(Displacement of [123]]-
transfectants
CCL22)

pEC50: 8.77 + 0.08
CCL22 (MDC) o HUT78 cells
(Internalization)

More effective CEM-4 cells and
displacement of [125]]- CCR4-L1.2
CCL22 than CCL17 transfectants

Lower affinity
CCL2 compared to CCL17 Varies [2]
and CCL22

Note: Direct K_d or K_i values for CCL17 and CCL22 binding to CCR4 are not consistently
reported across the literature. The table reflects the relative affinities and potencies observed in
functional assays.

CCR4 Antagonists

A variety of small-molecule antagonists have been developed to target CCR4. These
compounds often exhibit allosteric modulatory effects, binding to sites distinct from the
orthosteric ligand-binding pocket.[3]
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Compound 1 pK_i: 8.70 £ 0.21
(Extracellular)
] Allosteric Site 1
Compound 2 pK_i: 9.10 £ 0.09
(Extracellular)
] Allosteric Site 2
Compound 3 pK_i: 9.04 £ 0.17
(Intracellular)
_ Allosteric Site 2
Compound 4 pK_i: 8.74 £ 0.09

(Intracellular)

IC50 (chemotaxis,
Cc021 Transmembrane
human): 140 nM

AZD2098 pIC50 (human): 7.8 Intracellular

CCR4 Signaling Pathways

Upon ligand binding, CCR4 undergoes a conformational change that initiates intracellular
signaling cascades. CCR4 can signal through both G protein-dependent and [3-arrestin-
dependent pathways.[2][5]

G Protein-Mediated Signaling

CCRA4 couples to G_i/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in
intracellular cyclic AMP (CAMP) levels, and the activation of downstream effector pathways
such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI13K)-
Akt pathways.[2] This signaling cascade is crucial for mediating cellular responses like
chemotaxis.

B-Arrestin-Mediated Signaling

Ligand binding also promotes the recruitment of 3-arrestins to the receptor. B-arrestin
recruitment can lead to receptor desensitization and internalization, as well as initiate G
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protein-independent signaling events.[5] Studies have shown that CCL22 is a more potent
inducer of B-arrestin recruitment and receptor internalization compared to CCL17.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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